2-(4-Fluorophenyl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(4-Fluorophenyl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a methoxy group, and a methylsulfanyl group, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
2-(4-Fluorophenyl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Similar compounds to 2-(4-Fluorophenyl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include other fluorophenyl and methoxy-substituted benzoxazines. These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21FN2O2S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-7-methoxy-5-(4-methylsulfanylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H21FN2O2S/c1-28-22-5-3-4-19-21-14-20(15-6-10-17(25)11-7-15)26-27(21)24(29-23(19)22)16-8-12-18(30-2)13-9-16/h3-13,21,24H,14H2,1-2H3 |
InChI Key |
KJVAJZAJVZWKBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)SC |
Origin of Product |
United States |
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